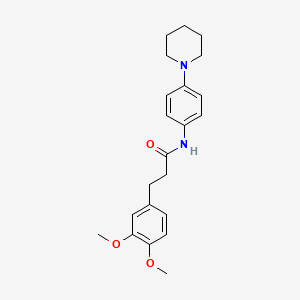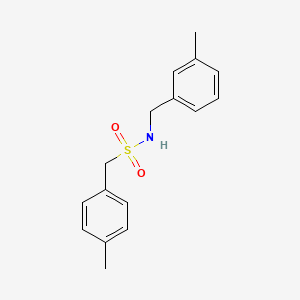
N,N-diethyl-4-(2-methylphenoxy)-1-butanamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to N,N-diethyl-4-(2-methylphenoxy)-1-butanamine often involves complex reactions. For example, compounds with related functionalities have been synthesized through modified Mannich reactions, demonstrating the versatility and adaptability of this method in creating complex organic molecules (Boyle et al., 2012). Another approach involves asymmetric synthesis to prepare enantiomers of similar compounds, showcasing the importance of stereochemistry in the synthesis of bioactive molecules (Nichols et al., 1986).
Molecular Structure Analysis
The molecular structure of compounds akin to N,N-diethyl-4-(2-methylphenoxy)-1-butanamine can be complex, with specific arrangements contributing to their reactivity and properties. For instance, studies on similar compounds have utilized X-Ray crystallography to confirm molecular configurations and understand the spatial arrangement of atoms, which is crucial for predicting reactivity and interactions with biological targets (Atanassov et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures to N,N-diethyl-4-(2-methylphenoxy)-1-butanamine can vary widely, demonstrating the influence of specific functional groups on reactivity. For example, the preparation and reaction of butanamides highlight the role of specific substituents in determining chemical behavior and antisecretory activity, which can be extrapolated to understand the reactivity of N,N-diethyl-4-(2-methylphenoxy)-1-butanamine (Ueda et al., 1991).
Physical Properties Analysis
The physical properties of organic compounds, including those similar to N,N-diethyl-4-(2-methylphenoxy)-1-butanamine, are influenced by their molecular structure. Research into related compounds has focused on characteristics such as solubility, crystallinity, and thermal stability, which are essential for determining their suitability for various applications (Ajibade & Andrew, 2021).
Chemical Properties Analysis
The chemical properties of compounds structurally similar to N,N-diethyl-4-(2-methylphenoxy)-1-butanamine, such as reactivity with nucleophiles and electrophiles, are critical for their application in synthesis and potential biological activities. Studies have elucidated the mechanisms of reactions and the influence of various substituents on these processes, providing insights into how the chemical properties of N,N-diethyl-4-(2-methylphenoxy)-1-butanamine might be understood and manipulated (Pevzner, 2003).
Aplicaciones Científicas De Investigación
Analytical Methodologies
One significant application area is the development of analytical methods for detecting and quantifying similar compounds in biological samples. For instance, Kintz (1997) presented a gas chromatography-mass spectrometry (GC-MS) based procedure for identifying N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB) and its metabolite in urine, saliva, and sweat, demonstrating the potential for forensic and clinical toxicology applications Kintz, 1997.
Pharmacological Effects
Research has also delved into the pharmacological effects of similar compounds. Nichols et al. (1986) explored derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine, suggesting a novel therapeutic class due to their psychoactive effects which could hint at potential pharmacological applications of related compounds Nichols, Hoffman, Oberlender, Jacob, & Shulgin, 1986.
Substance Abuse and Toxicology
A portion of the research focuses on substance abuse and toxicology, where compounds like MBDB are analyzed for their impact on health and their detection in biological specimens, as discussed by Kronstrand (1996) who identified MBDB in urine samples from drug users, emphasizing the need for effective analytical techniques in substance abuse monitoring Kronstrand, 1996.
Chemical Synthesis
On the chemical synthesis front, Morimoto et al. (2000) discussed the enantioselective copper-catalyzed conjugate addition of diethylzinc to enones using chiral P,N ligands, showcasing a method that could potentially be applied to the synthesis of N,N-diethyl-4-(2-methylphenoxy)-1-butanamine and related compounds Morimoto, Yamaguchi, Suzuki, & Saitoh, 2000.
Propiedades
IUPAC Name |
N,N-diethyl-4-(2-methylphenoxy)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-4-16(5-2)12-8-9-13-17-15-11-7-6-10-14(15)3/h6-7,10-11H,4-5,8-9,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJXQYDTNBTMNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=CC=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4618657.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4618658.png)

![N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4618679.png)

![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4618687.png)
![7-tert-butyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4618690.png)
![N,N'-bis[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4618694.png)
![2-({5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(1-phenylethyl)acetamide](/img/structure/B4618730.png)

![4-bromo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4618754.png)
![1-[2-(4-fluorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4618761.png)
![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}benzenesulfonamide](/img/structure/B4618764.png)
![4-{4-[(4-isobutylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B4618765.png)